molecular formula C12H12N2O2 B104291 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol CAS No. 24006-88-0

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

Cat. No. B104291
CAS RN: 24006-88-0
M. Wt: 216.24 g/mol
InChI Key: ZOEPFMHUJANJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol (BCDM) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCDM is a potent electron acceptor and has been used in various applications, including organic solar cells, organic field-effect transistors, and light-emitting diodes. In

Scientific Research Applications

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been extensively studied in various scientific research applications. One of the significant applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is in organic solar cells. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been used as an electron acceptor in the active layer of organic solar cells, resulting in high power conversion efficiency. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has also been used in organic field-effect transistors and light-emitting diodes, where it has shown promising results.

Mechanism Of Action

The mechanism of action of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is based on its electron-accepting properties. In organic solar cells, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as an electron acceptor, which helps to improve the efficiency of the solar cell. In organic field-effect transistors, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a charge transport material, enabling the flow of electrons through the transistor. In light-emitting diodes, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a host material, which helps to improve the efficiency of the diode.

Biochemical And Physiological Effects

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol in lab experiments is its high electron-accepting properties, which makes it a suitable candidate for various applications. However, one of the limitations of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is its low solubility in common organic solvents, which can make it challenging to work with.

Future Directions

There are several future directions for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol research. One of the significant areas of research is the development of new synthesis methods to improve the yield and purity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. Another area of research is the exploration of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol's potential applications in other areas, such as organic light-emitting transistors, organic photovoltaics, and sensors. Additionally, more research is needed to understand the biochemical and physiological effects of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol and its potential as a cancer therapy.

Synthesis Methods

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can be synthesized through a simple three-step reaction process. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile to obtain 1,2-bis(cyanomethyl)-3,4-dimethoxybenzene. The second step involves the reaction of the obtained compound with paraformaldehyde to form 1,2-bis(cyanomethyl)-4,5-dimethoxybenzol. The final step involves purification through column chromatography to obtain pure 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.

properties

CAS RN

24006-88-0

Product Name

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile

InChI

InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3

InChI Key

ZOEPFMHUJANJRN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CC#N)CC#N)OC

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)CC#N)OC

synonyms

4,5-Dimethoxy-o-benzenediacetonitrile

Origin of Product

United States

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